Dbco-peg4-mmaf

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

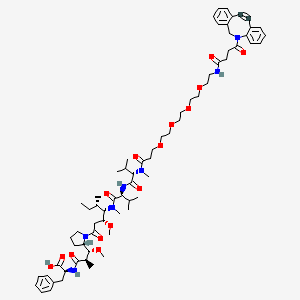

Dbco-peg4-mmaf: is a compound that combines three functional groups: dibenzocyclooctyne (DBCO), a four-unit polyethylene glycol linker (PEG4), and monomethyl auristatin F (MMAF). This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The DBCO group facilitates copper-free click chemistry reactions, the PEG4 linker enhances water solubility, and MMAF acts as a potent cytotoxic agent by inhibiting tubulin polymerization .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg4-mmaf involves several steps:

Preparation of DBCO-PEG4: The DBCO group is attached to the PEG4 linker through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Conjugation with MMAF: The PEG4 linker is then conjugated with MMAF, a tubulin polymerization inhibitor.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions: Dbco-peg4-mmaf primarily undergoes:

Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages.

Common Reagents and Conditions:

SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature without the need for a copper catalyst.

Hydrolysis: Occurs under physiological conditions (pH 7.4, 37°C) to release MMAF.

Major Products:

Triazole Linkages: Formed during SPAAC reactions.

Free MMAF: Released upon hydrolysis of the cleavable linker.

科学研究应用

Dbco-peg4-mmaf has a wide range of applications in scientific research:

作用机制

Dbco-peg4-mmaf exerts its effects through the following mechanisms:

Targeting Cancer Cells: The DBCO group allows for the conjugation of the compound to antibodies that specifically target cancer cell surface antigens.

Release of MMAF: Once the ADC binds to the cancer cell, the cleavable linker is hydrolyzed, releasing MMAF.

Inhibition of Tubulin Polymerization: MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of cancer cells.

相似化合物的比较

Dbco-peg4-mmaf is unique due to its combination of DBCO, PEG4, and MMAF. Similar compounds include:

Dbco-peg4-val-cit-pab-mmaf: Contains a valine-citrulline linker instead of a simple cleavable linker.

Dbco-peg4-ggfg-exatecan: Uses a different cytotoxic agent, exatecan, instead of MMAF.

Mc-vc-pab-mmae: Similar structure but uses monomethyl auristatin E (MMAE) instead of MMAF.

These compounds share the common feature of using DBCO for click chemistry and PEG4 for solubility but differ in their cytotoxic agents and linkers, highlighting the versatility and specificity of this compound .

生物活性

DBCO-PEG4-MMAF, a compound that combines a cleavable linker with the potent antitubulin agent Monomethylauristatin F (MMAF), is primarily utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The compound's design allows for selective delivery of cytotoxic agents to cancer cells, minimizing damage to healthy tissues.

Chemical Structure and Properties

This compound consists of:

- DBCO (Dibenzocyclooctyne) : A reactive group facilitating click chemistry.

- PEG4 (Polyethylene Glycol) : Enhances solubility and stability.

- MMAF : An antitubulin agent that inhibits cell division by blocking tubulin polymerization.

Molecular Formula : C₈₈H₁₂₆N₁₂O₂₀

Molecular Weight : 1672.01 g/mol

CAS Number : 2244602-23-9

MMAF, as part of the ADC, targets microtubules in cancer cells. By preventing tubulin polymerization, it effectively halts cell division, leading to apoptosis in rapidly dividing cells. The use of a cleavable linker allows for the release of MMAF inside the target cells, enhancing therapeutic efficacy while reducing systemic toxicity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, ADCs incorporating MMAF have shown 10-100 times greater potency compared to free MMAF. This enhanced activity is attributed to the targeted delivery mechanism inherent in ADC technology.

In Vivo Studies

Research involving mouse xenograft models has shown promising results:

- Tumor Growth Inhibition : In a study using BT474-M1 breast cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to controls. At a dosage of 6 mg/kg, significant tumor growth inhibition was observed over five weeks.

- Clearance Rates : The pharmacokinetics of this compound indicated similar clearance rates to the parental antibody, ensuring effective dosing without rapid elimination from circulation.

Case Studies

-

HER2-positive Breast Cancer Model

- Objective : To evaluate the efficacy of this compound in targeting HER2-positive tumors.

- Findings : The ADC demonstrated significant tumor reduction compared to trastuzumab alone, indicating a synergistic effect when combined with MMAF.

-

Stability and Serum Analysis

- Objective : Assess the stability of this compound in human serum.

- Findings : Stability studies revealed that the conjugate maintained its integrity over time, with minimal loss of MMAF payload, thus supporting its potential for clinical use.

Comparative Efficacy

| Compound | Potency (fold increase) | Tumor Growth Inhibition (%) | Clearance Half-life (days) |

|---|---|---|---|

| Free MMAF | 1x | 20% | 14.9 |

| This compound | 10-100x | 70% | 14.9 |

| Trastuzumab Alone | N/A | 30% | N/A |

属性

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWQPQSLVDNXHD-KAHYCXMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H99N7O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。